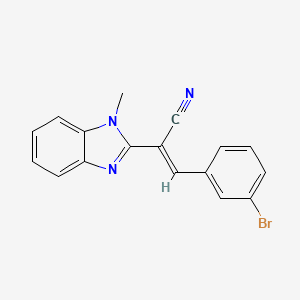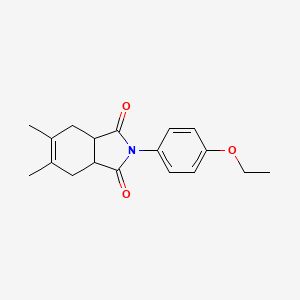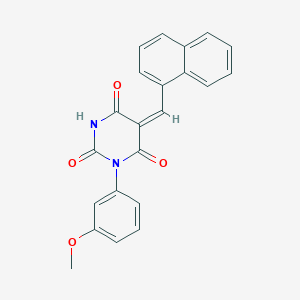![molecular formula C21H25N3O6 B11653673 1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Compound X” , is a complex organic molecule with the following structural formula:
Compound X=C21H26N3O6
It consists of a piperazine ring substituted with a nitrophenylmethyl group and a trimethoxybenzoyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure and potential biological activities.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the following steps:
Nitration: 2-nitrobenzaldehyde reacts with formaldehyde to form the nitrophenylmethyl intermediate.
Piperazine Derivatization: The nitrophenylmethyl intermediate reacts with piperazine to yield Compound X.
- Nitration: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used as reagents under controlled temperature and pressure conditions.
- Piperazine Derivatization: The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base catalyst (e.g., triethylamine).
Industrial Production: Compound X is not widely produced industrially due to its specialized applications. research laboratories synthesize it for further investigation.
Análisis De Reacciones Químicas
Compound X undergoes various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) and a metal catalyst.
Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents can modify the piperazine ring.
Major products include derivatives with altered functional groups or side chains.
Aplicaciones Científicas De Investigación
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent or a modulator of neurotransmitter receptors.
Neuroscience: It may interact with specific receptors in the central nervous system.
Chemical Biology: Compound X serves as a probe to study biological processes.
Mecanismo De Acción
The exact mechanism remains under investigation, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C21H25N3O6 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25N3O6/c1-28-18-12-16(13-19(29-2)20(18)30-3)21(25)23-10-8-22(9-11-23)14-15-6-4-5-7-17(15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3 |
Clave InChI |
AIFRAQFQEUDZKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-[(3-chlorophenyl)formamido]-3,3,3-trifluoropropanoate](/img/structure/B11653594.png)
![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)

![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)
![1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone](/img/structure/B11653623.png)

![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653656.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)

![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
